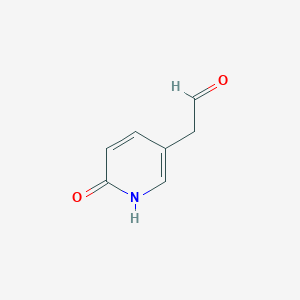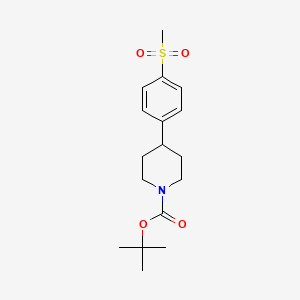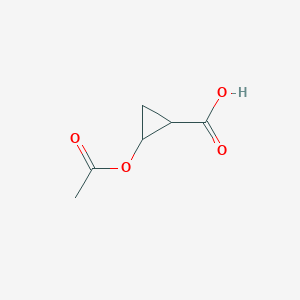
2-Acetoxycyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetoxycyclopropanecarboxylic acid is an organic compound that features a cyclopropane ring fused to a carboxylic acid group and an acetoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxycyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method is the reaction of alkenes with diazo compounds in the presence of a catalyst to form cyclopropanes, which are then oxidized to yield the carboxylic acid. The acetoxy group can be introduced through esterification reactions using acetic anhydride or acetyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The subsequent functionalization steps are carried out in controlled environments to maintain consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-Acetoxycyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetoxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, esters, or other substituted derivatives.
科学的研究の応用
2-Acetoxycyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Acetoxycyclopropanecarboxylic acid involves its interaction with various molecular targets. The cyclopropane ring’s strain and the presence of reactive functional groups make it a versatile intermediate in chemical reactions. It can participate in nucleophilic and electrophilic reactions, leading to the formation of various products. The molecular pathways involved depend on the specific reactions and conditions employed.
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic acid: Lacks the acetoxy group but shares the cyclopropane ring and carboxylic acid functionality.
2-Hydroxycyclopropanecarboxylic acid: Similar structure but with a hydroxyl group instead of an acetoxy group.
2-Methoxycyclopropanecarboxylic acid: Contains a methoxy group instead of an acetoxy group.
Uniqueness
2-Acetoxycyclopropanecarboxylic acid is unique due to the presence of both the acetoxy and carboxylic acid groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
特性
分子式 |
C6H8O4 |
|---|---|
分子量 |
144.12 g/mol |
IUPAC名 |
2-acetyloxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c1-3(7)10-5-2-4(5)6(8)9/h4-5H,2H2,1H3,(H,8,9) |
InChIキー |
UFEKXBOUPCRZML-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


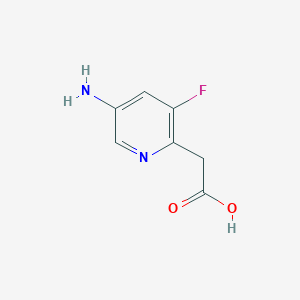
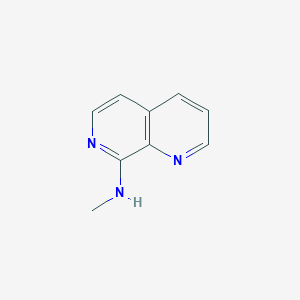
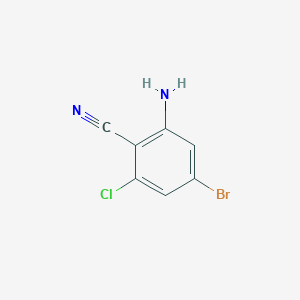
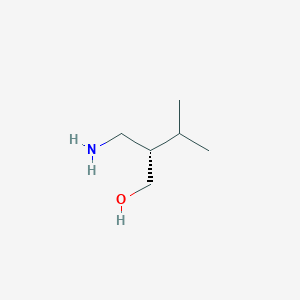
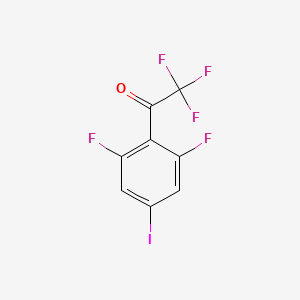

![5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)

![Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B15222713.png)



